Cabraleahydroxylactone acetate

Beschreibung

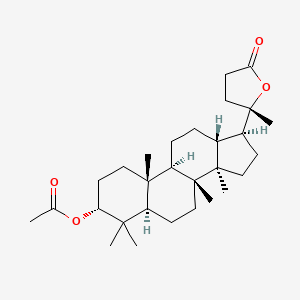

Cabraleahydroxylactone acetate (CAS: 35833-70-6) is a dammarane-type triterpenoid characterized by a lactone ring system and an acetyl group at the 3α position. Its molecular formula is C29H46O4 (molecular weight: 458.683 g/mol) . It is commonly isolated from plants in the Meliaceae family, such as Aglaia exima, Cabralea eichleriana, and Dysoxylum tpongense .

Eigenschaften

IUPAC Name |

[(3R,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O4/c1-18(30)32-23-12-14-26(4)21(25(23,2)3)11-16-28(6)22(26)9-8-19-20(10-15-27(19,28)5)29(7)17-13-24(31)33-29/h19-23H,8-17H2,1-7H3/t19-,20+,21+,22-,23-,26+,27-,28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGAIIJMVWESST-LKJFLBAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4C(CCC4(C3(CCC2C1(C)C)C)C)C5(CCC(=O)O5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H](CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)[C@@]5(CCC(=O)O5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201119531 | |

| Record name | 18-Norcholan-24-oic acid, 3-(acetyloxy)-20-hydroxy-4,4,8,14-tetramethyl-, γ-lactone, (3α,5α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201119531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35833-70-6 | |

| Record name | 18-Norcholan-24-oic acid, 3-(acetyloxy)-20-hydroxy-4,4,8,14-tetramethyl-, γ-lactone, (3α,5α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35833-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 18-Norcholan-24-oic acid, 3-(acetyloxy)-20-hydroxy-4,4,8,14-tetramethyl-, γ-lactone, (3α,5α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201119531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cabraleahydroxylactone acetate is typically prepared through chemical synthesis. The synthesis involves the acetylation of cabraleahydroxylactone, which is derived from natural sources such as the stems of Aglaia abbreviata . The reaction conditions often include the use of acetic anhydride and a catalyst like pyridine to facilitate the acetylation process .

Industrial Production Methods: Industrial production of this compound involves the extraction of cabraleahydroxylactone from plant sources followed by chemical modification. The process includes the use of organic solvents for extraction and purification, followed by acetylation under controlled conditions to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Cabraleahydroxylactone acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The acetate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Chemistry

Cabraleahydroxylactone acetate serves as an intermediate in the synthesis of complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Formation of derivatives using oxidizing agents like potassium permanganate.

- Reduction : Modification of functional groups with reducing agents such as sodium borohydride.

- Substitution : Replacement of the acetate group under specific conditions.

This versatility makes it a valuable compound for developing new synthetic methodologies .

Biology

In biological research, this compound is studied for its interactions with biological molecules. Key findings include:

- Antimycobacterial Activity : It has shown potential in inhibiting the growth of Mycobacterium tuberculosis, suggesting its use in developing new therapeutic agents against tuberculosis .

- Cytotoxic Activity : Research indicates that this compound possesses cytotoxic effects against various cancer cell lines, including moderate activity against small-cell lung cancer cells .

Medical Applications

The medical potential of this compound is significant, particularly in oncology. Studies have demonstrated its ability to induce apoptosis in cancer cells, making it a candidate for anticancer drug development. For instance, a study reported an IC50 value of 7.85 µg/mL against B16-F10 melanoma skin cancer cells .

Industrial Applications

In industry, this compound is utilized as a natural flavor compound in food products and as an ingredient in perfumes and cosmetics. Its pleasant aroma and potential health benefits contribute to its appeal in the consumer market .

Case Study 1: Cytotoxic Evaluation

A detailed investigation into the cytotoxic effects of this compound on B16-F10 melanoma cells revealed significant activity. The study utilized various concentrations to assess cell viability and determined that the compound effectively induces cell death at lower concentrations .

Case Study 2: Antimycobacterial Activity

Another study focused on the antimycobacterial properties of this compound demonstrated its efficacy against Mycobacterium tuberculosis. The mechanism involved interference with bacterial cell wall synthesis, leading to inhibited growth .

Wirkmechanismus

The mechanism of action of cabraleahydroxylactone acetate involves its interaction with specific molecular targets and pathways. It has been shown to exhibit cytotoxic activity by inducing apoptosis in cancer cells. The compound interacts with cellular proteins and enzymes, leading to the activation of apoptotic pathways and inhibition of cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Structural Analogues in the Dammarane Triterpenoid Family

Cabraleahydroxylactone acetate belongs to a broader class of dammarane triterpenoids. Below is a comparative analysis of its structural and functional analogues:

Table 1: Structural and Functional Comparison of Dammarane Triterpenoids

Key Observations :

- The 3α-acetate group in this compound enhances its bioactivity compared to non-acetylated analogues like cabralealactone .

- Stereochemical variations (e.g., 3-epi derivatives) significantly alter potency, emphasizing the importance of the 3α configuration .

- Lactone ring modifications (e.g., in eichlerialactone) correlate with anti-inflammatory rather than cytotoxic effects .

Functional Comparison with Non-Dammarane Analogues

This compound is also compared to triterpenoids outside the dammarane family:

Table 2: Functional Comparison with Non-Dammarane Triterpenoids

Key Insights :

- Unlike aurantiamide acetate (a peptide), this compound’s triterpenoid skeleton enables unique interactions with microbial targets .

- Compared to ursolic acid , it exhibits weaker cytotoxicity but distinct antiviral properties .

Biologische Aktivität

Cabraleahydroxylactone acetate, a compound derived from various plant sources, particularly from the genus Aglaia, has garnered attention for its diverse biological activities. This article explores the significant biological effects of this compound, focusing on its cytotoxicity, anti-inflammatory properties, and potential applications in cancer therapy.

Chemical Structure and Properties

This compound is characterized by its unique triterpenoid structure. The molecular formula is , and it exhibits several functional groups that contribute to its biological activity. The compound has been identified using techniques such as HR-TOFMS and NMR spectroscopy, which confirm its structural integrity and purity .

1. Cytotoxic Effects

This compound has shown promising cytotoxic effects against various cancer cell lines. A study evaluating its efficacy reported an IC50 value of approximately 7.85 µg/mL against B16-F10 melanoma cells, indicating significant potential for use in cancer treatment .

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as demonstrated by increased caspase activity and altered cell cycle progression .

2. Anti-inflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory effects, which may enhance its therapeutic potential in inflammatory diseases. It has been shown to suppress pro-inflammatory cytokines and reduce oxidative stress markers in vitro .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in clinical settings:

- Case Study on Anticancer Activity : A systematic review highlighted multiple instances where triterpenoids, including cabraleahydroxylactone derivatives, were effective against various cancers, particularly in inhibiting tumor growth and metastasis .

- Mechanistic Insights : A detailed investigation into the pathways affected by this compound revealed its role in modulating the NF-kB signaling pathway, which is crucial in inflammatory responses and cancer progression .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

Q & A

Q. How is Cabraleahydroxylactone acetate structurally characterized, and what analytical methods are recommended for confirmation?

Structural characterization relies on NMR spectroscopy and X-ray crystallography . The compound’s tricyclic dammarane-type triterpenoid skeleton (three six-membered rings fused with two five-membered lactone rings) is confirmed via -NMR signals (e.g., δC 176.8 ppm for the lactone carbonyl and δC 90.2 ppm for the oxidized quaternary carbon) . X-ray diffraction further validates chair conformations of the fused rings and axial positioning of the hydroxyl group, with O–H···O hydrogen bonding forming helical chains . For purity assessment, HPLC (≥98% purity) and mass spectrometry (molecular ion peak at m/z 458.7) are essential .

Q. What are the recommended protocols for isolating this compound from plant sources?

Isolation involves column chromatography with silica gel and gradient elution (n-hexane:ethyl acetate ratios). For example, Aglaia exima leaves are soaked in n-hexane, followed by fractionation and recrystallization in ethyl acetate to obtain pure crystals . Similar methods apply to Dysoxylum laxiracemosum stems, yielding 12 compounds, including this compound, via Sephadex LH-20 chromatography .

Q. How should researchers handle solubility and storage to maintain compound stability?

The compound is soluble in polar solvents (water, methanol, ethanol) and non-polar solvents (n-hexane, petroleum ether). For long-term stability, store at -4°C in airtight containers to prevent degradation, as recommended for solid powders .

Advanced Research Questions

Q. How can experimental designs for cytotoxicity assays be optimized to evaluate this compound?

Use PrestoBlue® assays with resazurin reagent for viability testing. For example:

- Seed B16-F10 melanoma cells at cells/well in 96-well plates.

- Treat with compound concentrations (e.g., 1–100 µM) for 24–48 hours under 5% CO.

- Measure IC values using fluorescence/absorbance readings, with ethanol or DMSO as solvent controls . Include positive controls (e.g., cisplatin) and validate results across multiple cell lines (e.g., breast cancer vs. melanoma) to assess selectivity .

Q. How should researchers address contradictions in reported bioactivity data (e.g., weak cytotoxicity vs. antiviral efficacy)?

Discrepancies may arise from assay conditions or cell line specificity. For instance:

Q. What strategies are recommended for elucidating the biosynthetic pathway of this compound in Aglaia species?

Combine metabolomic profiling (LC-MS/MS) with isotopic labeling to trace precursor incorporation (e.g., mevalonate pathway intermediates). Gene knockout or RNAi in plant tissues can identify key enzymes (e.g., cytochrome P450s for hydroxylation steps) .

Methodological Challenges and Solutions

Q. How can researchers resolve spectral ambiguities in distinguishing this compound from its analogs (e.g., 3-Epicabraleahydroxylactone)?

- Use 2D-NMR (HSQC, HMBC) to confirm stereochemistry (e.g., C-3 acetyl group orientation).

- Compare -NMR shifts: this compound shows distinct signals at δC 21.7 ppm (methyl groups) and δC 176.8 ppm (ester carbonyl) .

Q. What are the best practices for ensuring reproducibility in crystallographic studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.